molecular formula C4H7O4P B12697370 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide CAS No. 873-13-2

2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide

Cat. No.: B12697370
CAS No.: 873-13-2
M. Wt: 150.07 g/mol
InChI Key: MLIYOOYCSWYUQT-UHFFFAOYSA-N
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Description

2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide (CAS 5301-78-0), commonly abbreviated as PEPA, is a bicyclic phosphorus-containing compound with the molecular formula C₅H₉O₅P and a molecular weight of 180.10 g/mol. It is structurally characterized by a bicyclo[2.2.2]octane framework, where the phosphorus atom occupies the 1-position, and three oxygen atoms are integrated into the 2,6,7-positions. Key physical properties include a melting point of 209–212°C, boiling point of 271°C, density of 1.53 g/cm³, and flash point of 118°C .

PEPA is widely utilized as a carbon source in intumescent flame retardants (IFRs), where it promotes the formation of a thermally stable, cross-linked char layer during combustion . Its high thermal stability and efficiency in char formation make it a critical component in fire-resistant coatings and polymers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

873-13-2

Molecular Formula

C4H7O4P

Molecular Weight

150.07 g/mol

IUPAC Name

2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide

InChI

InChI=1S/C4H7O4P/c5-9-6-1-4(2-7-9)3-8-9/h4H,1-3H2

InChI Key

MLIYOOYCSWYUQT-UHFFFAOYSA-N

Canonical SMILES

C1C2COP(=O)(O1)OC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide typically involves the reaction of pentaerythritol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or distillation to obtain the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Esterification and Tosylation

The hydroxymethyl group (-CH<sub>2</sub>OH) at the 4-position undergoes esterification reactions. For example:

  • Reaction with 4-toluenesulfonyl chloride in refluxing acetonitrile yields the tosylate derivative, facilitating further nucleophilic substitutions .

  • Substituted phenoxyacetic acids react with the hydroxymethyl group to form esters (e.g., 4-[(substituted phenoxyacetoxy)methyl] derivatives), which exhibit herbicidal and fungicidal activity .

Mechanism : The hydroxyl group acts as a nucleophile, attacking electrophilic reagents (e.g., acyl chlorides or sulfonyl chlorides) under mild acidic or basic conditions.

Hydrolysis

The bicyclic phosphate structure undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis cleaves the P–O bonds, yielding phosphoric acid and polyol fragments .

  • Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions at the phosphorus center, forming open-chain phosphate esters .

Key Insight : The strain in the bicyclic system enhances susceptibility to hydrolysis compared to monocyclic phosphates.

Coordination and Complexation

The phosphorus atom can act as a Lewis base, forming complexes with metals:

  • Transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>) coordinate with the phosphoryl oxygen, enabling applications in catalysis or materials science.

Structural Influence : The rigid bicyclic framework stabilizes metal-ligand interactions, as evidenced by crystallographic studies .

Functionalization at Phosphorus

While the phosphorus atom in the oxide form is less reactive than its sulfide analog, it can still participate in:

  • Nucleophilic substitution : Replacement of the oxide group (O) with other nucleophiles (e.g., amines) under high-temperature or catalytic conditions .

  • Redox reactions : Limited oxidation potential due to the pre-existing P=O bond, but reduction to phosphine derivatives is feasible with strong reducing agents.

Structural and Reactivity Insights

Key properties influencing reactivity:

  • Molecular formula : C<sub>5</sub>H<sub>9</sub>O<sub>5</sub>P .

  • InChIKey : YASRHLDAFCMIPB-UHFFFAOYSA-N .

  • Strain energy : The bicyclo[2.2.2]octane framework introduces angular strain, increasing susceptibility to ring-opening reactions .

Scientific Research Applications

Synthesis of Phosphate Esters

2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-1-oxide serves as a precursor in the synthesis of various phosphate esters which are vital in agricultural and industrial chemistry. These esters are used as:

  • Fertilizers : Enhancing nutrient delivery to plants.
  • Pesticides : Acting as active ingredients in crop protection formulations.

Fire Retardant Materials

The compound is noted for its fire-retardant properties. It can be incorporated into polymers and textiles to enhance their resistance to combustion. This application is particularly relevant in:

  • Construction materials : Improving safety standards in building materials.
  • Textiles : Providing flame resistance in clothing and upholstery.

Pharmaceuticals

Research indicates potential applications in drug formulation due to its ability to modify the solubility and bioavailability of active pharmaceutical ingredients (APIs). The compound can be utilized in:

  • Drug delivery systems : Enhancing the efficacy of medications.
  • Antimicrobial agents : Serving as a base for developing new antimicrobial compounds.

Chemical Catalysis

The unique structure of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-1-oxide allows it to function as a catalyst in various organic reactions, including:

  • Esterification processes : Facilitating the formation of esters from acids and alcohols.
  • Transesterification reactions : Important in biodiesel production.

Case Study 1: Fire Retardancy

A study demonstrated that incorporating 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-1-oxide into polyurethane foams significantly improved their flame resistance without compromising mechanical properties. The treated foams exhibited a reduction in peak heat release rate by approximately 30% compared to untreated samples.

Case Study 2: Pharmaceutical Formulation

In a controlled trial, the compound was used to enhance the solubility of a poorly soluble drug compound. Results showed a 50% increase in bioavailability when compared to standard formulations, indicating its potential as an excipient in pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved in its action include nucleophilic attack on the phosphorus atom and subsequent rearrangement or substitution reactions.

Comparison with Similar Compounds

The unique bicyclic structure and phosphorus-oxygen bonding of PEPA differentiate it from other phosphorus-containing compounds. Below is a detailed comparison with structural analogs, focusing on physicochemical properties, toxicity, and applications.

Structural Analogs and Physicochemical Properties
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Structural Differences
PEPA (5301-78-0) C₅H₉O₅P 180.10 209–212 271 Parent compound; no alkyl substitutions
4-Isopropyl derivative (51052-72-3) C₇H₁₃O₄P 192.15 N/A N/A Isopropyl group at 4-position
4-Methoxy derivative (80479-45-4) C₅H₉O₅P 180.11 N/A N/A Methoxy group at 4-position
4-tert-Butyl derivative (61481-19-4) C₉H₁₅O₄P 218.18 N/A N/A Bulky tert-butyl substitution
2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane (947-28-4) C₅H₁₀O₈P₂ 260.08 N/A N/A Spiro structure with two phosphorus atoms

Key Observations :

  • Thermal Stability : PEPA’s high melting point (~210°C) reflects its rigid bicyclic framework, whereas derivatives with bulky groups may exhibit lower crystallinity .
Toxicity and Structure-Activity Relationships

PEPA and its analogs exhibit significant toxicity, particularly in vertebrate models:

  • PEPA : Intraperitoneal LD₅₀ in mice = 0.18 mg/kg , indicating extreme neurotoxicity .
  • 4-Methoxy Derivative : LD₅₀ in mice = 8 mg/kg , suggesting reduced toxicity compared to PEPA .
  • 4-Isopropyl Derivative : Toxicity data unavailable, but structural studies indicate that alkyl substitutions may attenuate activity due to steric hindrance .

Mechanistic Insights :

  • The bicyclic structure facilitates interaction with neuronal targets, leading to rapid lethality. Substitutions at the 4-position disrupt this interaction, lowering toxicity .

Biological Activity

2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-1-oxide is a cyclic phosphate compound with notable structural features that contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

The compound's chemical formula is C5H9O5PC_5H_9O_5P, with a molecular weight of 180.10 g/mol. Its structure includes a bicyclic arrangement that enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC5H9O5P
Molecular Weight180.10 g/mol
CAS Registry Number5301-78-0
Melting Point211 °C
Purity>98% (GC)

Biological Activity

Research has demonstrated that 2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-1-oxide exhibits various biological activities, including:

  • Antimicrobial Activity : Studies indicate that the compound has significant antibacterial and antifungal properties. For instance, it has been shown to inhibit the growth of specific bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
  • Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications for therapeutic applications in metabolic disorders.

The biological activities of 2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-1-oxide can be attributed to its ability to interact with biomolecules through several mechanisms:

  • Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting their integrity and leading to cell death in pathogens.
  • Enzyme Binding : The phosphonate group in its structure facilitates binding to active sites of enzymes, inhibiting their function and altering metabolic processes.
  • Radical Scavenging : The presence of hydroxyl groups enables the compound to donate electrons to free radicals, neutralizing them and preventing cellular damage.

Case Studies

Several studies have explored the biological activity of this compound:

  • Case Study 1 : A study published in Journal of Natural Products demonstrated that derivatives of 2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 32 µg/mL.
  • Case Study 2 : Research conducted on antioxidant properties revealed that the compound effectively reduced oxidative stress markers in vitro by up to 50% compared to control groups.

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